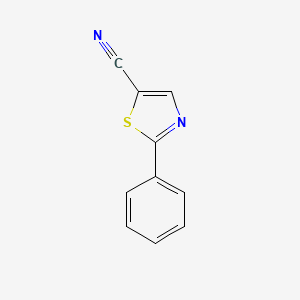
2-Phenylthiazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylthiazole-5-carbonitrile is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and a cyano group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
化学反応の分析
Types of Reactions: 2-Phenylthiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Phenylthiazole-5-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For instance, it may inhibit the activity of Sortase A, an enzyme involved in bacterial virulence, thereby preventing biofilm formation and bacterial infection . The compound’s interaction with molecular targets typically involves binding to active sites or allosteric sites, leading to the inhibition of enzymatic activity or modulation of receptor function .
類似化合物との比較
Thiazole: A parent compound with a similar structure but lacking the phenyl and cyano substituents.
2-Aminothiazole: Contains an amino group at the 2-position instead of a phenyl group.
2-Phenylthiazole: Lacks the cyano group at the 5-position.
Uniqueness: 2-Phenylthiazole-5-carbonitrile is unique due to the presence of both the phenyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile scaffold for drug development and materials science .
特性
分子式 |
C10H6N2S |
|---|---|
分子量 |
186.24 g/mol |
IUPAC名 |
2-phenyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H6N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H |
InChIキー |
WWXLKEBIPGRETE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
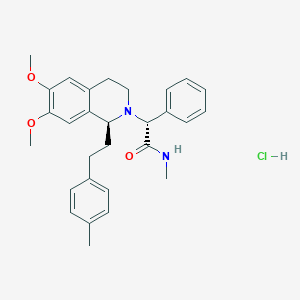
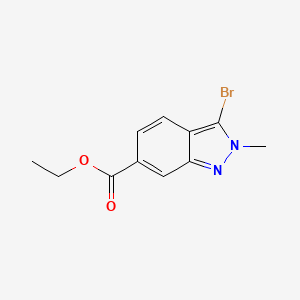
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
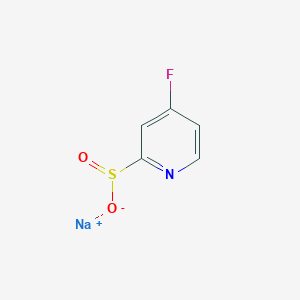
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
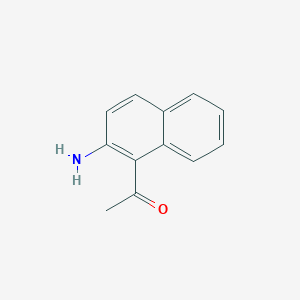
![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
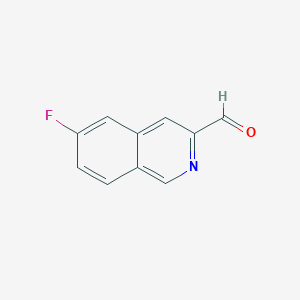
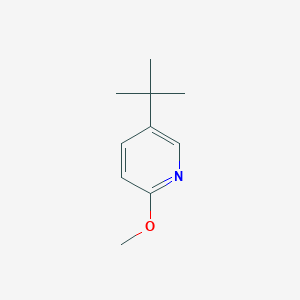

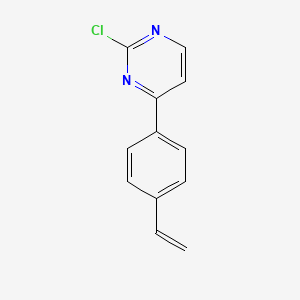
![5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13659719.png)
